Cas no 33652-83-4 ((1S)-1-phenylpentan-1-ol)
(1S)-1-phenylpentan-1-ol structure
Product Name:(1S)-1-phenylpentan-1-ol
N.o CAS:33652-83-4
MF:C11H16O
MW:164.244143486023
MDL:MFCD16621863
CID:294398
PubChem ID:6992754
Update Time:2025-04-19
(1S)-1-phenylpentan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanol, a-butyl-, (aS)-
- (-)-(S)-1-phenylpentan-1-ol
- (-)-1-Phenylpentan-1-ol
- (-)-a-Butylbenzyl alcohol
- (aS)-a-Butylbenzenemethanol
- (S)-1-Phenyl-1-pentanol
- (S)-1-Phenylpentanol
- (S)-a-Butylbenzenemethanol
- Benzenemethanol,a-butyl-, (S)-
- Benzyl alcohol, a-butyl-, (S)-(-)- (8CI)
- S-(-)-1-Phenylpentan-1-ol
- (-)-.ALPHA.-BUTYLBENZYL ALCOHOL
- (.ALPHA.S)-.ALPHA.-BUTYLBENZENEMETHANOL
- (1S)-1-phenylpentan-1-ol
- UNII-O1GKM42V1D
- alpha-Butylbenzyl alcohol, (-)-
- (S)-.ALPHA.-BUTYLBENZENEMETHANOL
- Benzyl alcohol, alpha-butyl-, (S)-(-)-
- Benzenemethanol, alpha-butyl-, (S)-
- CS-0232733
- Z1127664374
- (s)-(-)-1-phenyl-pentan-1-ol
- Q27285205
- (S)-alpha-Butylbenzenemethanol
- D89432
- MFCD16621863
- SCHEMBL11573151
- (S)-1-Phenyl-1-pentanol, ee 91%
- AKOS012669923
- .ALPHA.-BUTYLBENZYL ALCOHOL, (-)-
- EN300-128381
- FENIPENTOL, (S)-
- NCGC00181036-01
- Benzenemethanol, alpha-butyl-, (alphas)-
- O1GKM42V1D
- (S)-fenipentol
- 33652-83-4
- BENZENEMETHANOL, .ALPHA.-BUTYL-, (S)-
- (-)-alpha-Butylbenzyl alcohol
- BENZYL ALCOHOL, .ALPHA.-BUTYL-, (S)-(-)-
- BENZENEMETHANOL, .ALPHA.-BUTYL-, (.ALPHA.S)-
- CHEMBL150956
- (alphaS)-alpha-Butylbenzenemethanol
- DTXSID10187336
-
- MDL: MFCD16621863
- Inchi: 1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1
- Chave InChI: OVGORFFCBUIFIA-NSHDSACASA-N
- SMILES: O[C@H](C1C=CC=CC=1)CCCC
Propriedades Computadas
- Massa Exacta: 164.120115130g/mol
- Massa monoisotópica: 164.120115130g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 4
- Complexidade: 106
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 20.2Ų
Propriedades Experimentais
- PSA: 20.23000
- LogP: 2.91020
(1S)-1-phenylpentan-1-ol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | S681770-100mg |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S681770-500mg |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | S681770-1g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 1g |
$ 320.00 | 2022-06-03 | ||
| abcr | AB425866-1 g |
(S)-1-Phenyl-1-pentanol, ee 91%; . |
33652-83-4 | 1g |
€148.00 | 2023-05-18 | ||
| Enamine | EN300-128381-0.05g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 95.0% | 0.05g |
$34.0 | 2025-02-21 | |
| Enamine | EN300-128381-0.1g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 95.0% | 0.1g |
$50.0 | 2025-02-21 | |
| Enamine | EN300-128381-0.25g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 95.0% | 0.25g |
$71.0 | 2025-02-21 | |
| Enamine | EN300-128381-0.5g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 95.0% | 0.5g |
$113.0 | 2025-02-21 | |
| Enamine | EN300-128381-1.0g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 95.0% | 1.0g |
$145.0 | 2025-02-21 | |
| Enamine | EN300-128381-2.5g |
(1S)-1-phenylpentan-1-ol |
33652-83-4 | 95.0% | 2.5g |
$287.0 | 2025-02-21 |
(1S)-1-phenylpentan-1-ol Literatura Relacionada
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
33652-83-4 ((1S)-1-phenylpentan-1-ol) Produtos relacionados
- 583-03-9(Fenipentol)
- 1565-74-8((R)-(+)-1-Phenyl-1-propanol)
- 93-54-9(1-Phenyl-1-propanol)
- 25574-04-3(1-(4-methylphenyl)propan-1-ol)
- 613-87-6((S)-(-)-1-Phenyl-1-propanol)
- 73177-67-0(2-Methyl-1-phenyl-1-pentanol)
- 19396-73-7(Benzenemethanol, a-heptyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente